

# Maraviroc-Resistant HIV-1 Exhibits Narrow Cross-Resistance to Aplaviroc, Retaining Susceptibility

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Compound of Interest		
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A comprehensive analysis of in vitro studies reveals that HIV-1 strains resistant to the CCR5 antagonist Maraviroc generally do not exhibit cross-resistance to **Aplaviroc**. This phenomenon is attributed to the distinct conformational changes induced in the CCR5 co-receptor by each drug, leading to a narrow resistance profile for Maraviroc-resistant variants.

Maraviroc, a cornerstone of antiretroviral therapy for individuals with CCR5-tropic HIV-1, functions by binding to a transmembrane pocket of the CCR5 co-receptor, inducing a conformational change that prevents the viral envelope protein gp120 from engaging with it for viral entry.[1][2] Resistance to Maraviroc can emerge through two primary mechanisms: a switch in co-receptor usage from CCR5 to CXCR4, or the development of the ability to utilize the drug-bound conformation of CCR5 for entry.[2][3] It is this latter mechanism that has been the focus of studies on cross-resistance.

Research has demonstrated that Maraviroc-resistant HIV-1, capable of using the Maraviroc-bound CCR5 receptor, often remains susceptible to other CCR5 antagonists, including **Aplaviroc**.[4][5][6][7] This suggests that the conformational state of CCR5 when bound to Maraviroc is different from its conformation when bound to **Aplaviroc**.[6] Consequently, viral envelopes that have adapted to recognize the Maraviroc-CCR5 complex are unable to efficiently use the **Aplaviroc**-CCR5 complex for cell entry.[5][8]

A key study investigating a Maraviroc-resistant HIV-1 strain found that while it exhibited high-level resistance to Maraviroc, it remained sensitive to **Aplaviroc**, Vicriviroc, and other CCR5



antagonists.[4][7][9] The mechanism for this narrow cross-resistance profile was linked to the virus's dependence on both the N-terminus and the extracellular loops (ECLs) of the drug-modified CCR5.[4][5][7][9] Viruses that demonstrate broad cross-resistance tend to rely more heavily on interactions with the N-terminus of CCR5, which is less affected by the binding of different antagonists. In contrast, viruses with narrow cross-resistance profiles, such as the one studied, require specific antagonist-induced changes in the ECLs for entry.[4][5][8]

Mutations in the V3 loop of the HIV-1 gp120 envelope protein are critical in conferring Maraviroc resistance.[2][4][7] These mutations allow the virus to recognize and utilize the Maraviroc-bound CCR5 co-receptor. However, these same mutations do not confer the ability to utilize the **Aplaviroc**-bound receptor, highlighting the specificity of the resistance mechanism.[6]

## **Quantitative Analysis of Cross-Resistance**

The following table summarizes the susceptibility of a Maraviroc-resistant HIV-1 envelope clone (from patient 6061, day 224) to Maraviroc and **Aplaviroc** compared to its pre-treatment (day 1) counterpart. The data is presented as the concentration of the drug required to inhibit 50% of viral replication (IC50) and the maximal percent inhibition (MPI).

Envelope Clone	Drug	IC50 (nM)	Maximal Percent Inhibition (MPI)	Fold Change in IC50
Day 1 (Pre- treatment)	Maraviroc	1.0	>95%	-
Day 224 (Post- treatment)	Maraviroc	>10,000	<10%	>10,000
Day 1 (Pre- treatment)	Aplaviroc	2.0	>95%	-
Day 224 (Post- treatment)	Aplaviroc	3.0	>95%	1.5

Data synthesized from figures in Tilton et al., J. Virol. 2010.[4][7][8]



## **Experimental Protocols**

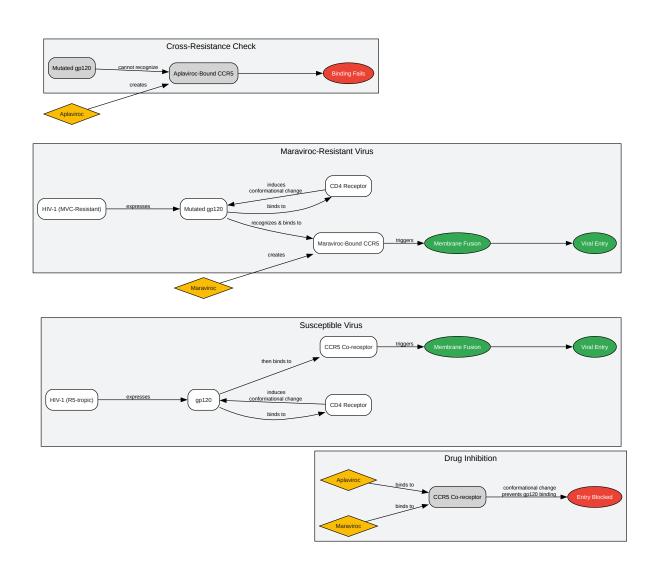
Phenotypic Drug Susceptibility Assays

The susceptibility of HIV-1 envelope clones to CCR5 antagonists was determined using a single-round viral entry assay.

- Generation of Pseudoviruses: Pseudoviruses capable of a single round of replication were
  produced by co-transfecting 293T cells with a plasmid encoding the HIV-1 envelope gene of
  interest and a plasmid encoding an envelope-deficient HIV-1 provirus that contains a
  luciferase reporter gene.
- Cell Culture: NP2/CD4/CCR5 cells, which are human glioma cells engineered to express human CD4 and CCR5, were used as target cells.
- Infection and Drug Treatment: Target cells were plated in 96-well plates. The following day, the cells were pre-incubated with serial dilutions of Maraviroc or **Aplaviroc** for one hour at 37°C. Pseudoviruses were then added to the wells.
- Luciferase Assay: After 48-72 hours of incubation, the cells were lysed, and luciferase
  activity was measured using a luminometer. The reduction in luciferase activity in the
  presence of the drug compared to the no-drug control was used to calculate the percentage
  of inhibition.
- Data Analysis: The IC50 values were calculated as the concentration of the drug that resulted in a 50% reduction in luciferase activity. The maximal percent inhibition (MPI) was determined as the plateau of the dose-response curve at the highest drug concentrations.

# Signaling Pathways and Resistance Mechanism





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Caption: Mechanism of HIV-1 entry, inhibition by CCR5 antagonists, and Maraviroc resistance.



## Conclusion

The available data strongly indicate that Maraviroc-resistant HIV-1, which develops the ability to utilize the drug-bound CCR5 co-receptor, does not typically exhibit cross-resistance to **Aplaviroc**. This is a critical consideration for sequential or combination therapies involving CCR5 antagonists. The narrow resistance profile of Maraviroc is a consequence of the specific interactions between the resistant viral envelope and the unique conformation of the CCR5 co-receptor when bound to Maraviroc. These findings underscore the importance of understanding the molecular mechanisms of drug resistance to optimize antiretroviral treatment strategies.

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